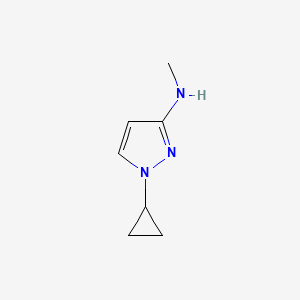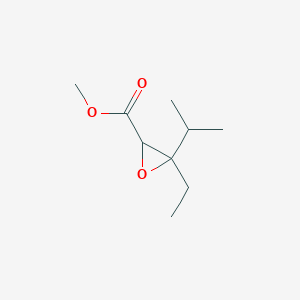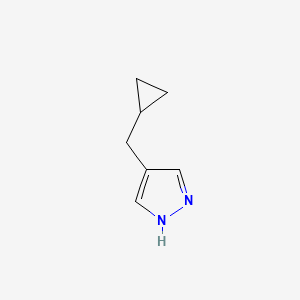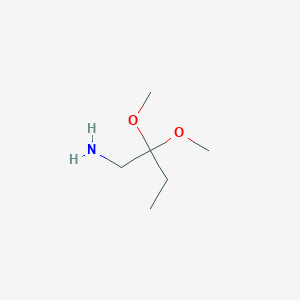![molecular formula C11H8O4 B13477423 3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid is a carboxylic acid used in organic synthesis and research. It is a versatile reagent that can be used in a variety of applications, including the synthesis of other organic molecules. The compound has a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol .
Preparation Methods
The synthesis of 3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid involves several steps:
Synthesis of 4-methoxycarbonylphenylacetylene: 4-methoxycarbonylbenzaldehyde is reacted with propargyl bromide in the presence of sodium hydroxide to form 4-methoxycarbonylphenylacetylene.
Synthesis of 3-[4-(Methoxycarbonyl)phenyl]prop-2-yn-1-ol: 4-methoxycarbonylphenylacetylene is reacted with sodium hydride in the presence of acetic anhydride to form 3-[4-(Methoxycarbonyl)phenyl]prop-2-yn-1-ol.
Synthesis of this compound: 3-[4-(Methoxycarbonyl)phenyl]prop-2-yn-1-ol is oxidized with sulfuric acid to form this compound.
Chemical Reactions Analysis
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydride, and acetic anhydride are commonly used in these reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and other substituted compounds.
Scientific Research Applications
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid has been used in a variety of scientific research studies:
Chemistry: It is used in the synthesis of new organic molecules, such as polymers and other compounds.
Biology: The compound has been used in the study of enzyme inhibition and cell signaling pathways.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid is not fully understood. it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to interact with certain proteins, such as G protein-coupled receptors, which are involved in cell signaling pathways.
Comparison with Similar Compounds
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid can be compared with other similar compounds:
3-(4-Methoxyphenyl)prop-2-ynoic acid: This compound has a similar structure but differs in the position of the methoxy group.
Propiolic acid: This is a simpler acetylenic carboxylic acid with different properties and applications.
3-(2-Methoxyphenyl)propionic acid: This compound has a similar structure but differs in the position of the methoxy group and the type of acid.
The uniqueness of this compound lies in its specific structure and the versatility of its applications in various fields of research and industry.
Properties
IUPAC Name |
3-(4-methoxycarbonylphenyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZAFUGYHMCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)










